molecular formula C3H7Br B110067 2-Bromopropane-2-d1 CAS No. 4067-80-5

2-Bromopropane-2-d1

Cat. No. B110067
CAS RN: 4067-80-5
M. Wt: 124 g/mol
InChI Key: NAMYKGVDVNBCFQ-WFVSFCRTSA-N
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Description

2-Bromopropane-2-d1, also known as Isopropyl-2-d1 bromide, is a chemical compound with the linear formula (CH3)2CDBr . It has a molecular weight of 124.00 and is used in closed systems in factories, mainly as an intermediate for medicines, pesticides, and other chemicals .


Synthesis Analysis

2-Bromopropane-2-d1 is prepared by heating isopropanol with hydrobromic acid . The hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . This leads to a cascade of electron pair movements resulting in the formation of a carbon-carbon double bond, and the loss of the bromine as a bromide ion .


Molecular Structure Analysis

The molecular structure of 2-Bromopropane-2-d1 is represented by the linear formula (CH3)2CDBr . It has a molecular weight of 122.992 Da and a monoisotopic mass of 121.973106 Da .


Chemical Reactions Analysis

In an elimination reaction, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . This leads to a cascade of electron pair movements resulting in the formation of a carbon-carbon double bond, and the loss of the bromine as a bromide ion .


Physical And Chemical Properties Analysis

2-Bromopropane-2-d1 has a density of 1.321 g/mL at 25 °C, a boiling point of 59 °C, and a refractive index n20/D of 1.4252 . It also has a flash point of 19.4±0.0 °C .

Scientific Research Applications

Toxicity and Occupational Health Risks

2-Bromopropane, primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals, has been identified as posing significant reproductive and hematopoietic toxicity. Studies have shown its adverse effects on both male and female reproductive organs as well as on hematopoietic organs. In males, it can damage spermatogonia, leading to impaired testicular function. In females, its exposure may disturb the estrous cycle and cause loss of oocytes, indicating ovarian dysfunction. Additionally, exposure to 2-bromopropane could result in bone marrow impairment, manifesting as pancytopenia. Although its mutagenic potential appears weak in bacterial assays, the need for stringent occupational exposure limits has been emphasized to mitigate these risks (Takeuchi, Ichihara, & Kamijima, 1997).

Environmental and Health Surveillance

The environmental persistence of 2-bromopropane and related compounds poses a significant challenge for public health, necessitating ongoing surveillance and research into its effects. Studies have highlighted the importance of monitoring and understanding the environmental concentrations of such substances to assess their potential impact on human health and the environment effectively. This includes investigating the sources, distribution, and toxicokinetics of 2-bromopropane to develop comprehensive strategies for managing its risks and reducing exposure (Koch & Sures, 2018).

Safety And Hazards

2-Bromopropane-2-d1 is a highly flammable liquid and vapor. It may cause respiratory irritation, drowsiness, or dizziness. It may damage fertility and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-bromo-2-deuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYKGVDVNBCFQ-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584007
Record name 2-Bromo(2-~2~H)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopropane-2-d1

CAS RN

4067-80-5
Record name 2-Bromo(2-~2~H)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4067-80-5
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